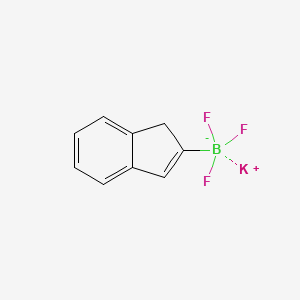

Potassium trifluoro(1H-inden-2-yl)borate

Description

Potassium trifluoro(1H-inden-2-yl)borate is a boron-containing organometallic compound widely employed in cross-coupling reactions, particularly in Brønsted acid-catalyzed substitutions and Suzuki-Miyaura couplings. Its structure features a trifluoroborate anion coordinated to a 1H-inden-2-yl group, a bicyclic aromatic system that enhances stability and reactivity. This compound has demonstrated utility in synthesizing alkenylated and heteroaromatic products, achieving yields as high as 79% in reactions with 2-ethoxytetrahydrofuran under optimized conditions . Its synthesis typically involves transmetallation or direct boronation of indene derivatives, though detailed protocols are often proprietary or context-specific .

Properties

Molecular Formula |

C9H7BF3K |

|---|---|

Molecular Weight |

222.06 g/mol |

IUPAC Name |

potassium;trifluoro(1H-inden-2-yl)boranuide |

InChI |

InChI=1S/C9H7BF3.K/c11-10(12,13)9-5-7-3-1-2-4-8(7)6-9;/h1-5H,6H2;/q-1;+1 |

InChI Key |

LGWYDKDVKGJDCP-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC2=CC=CC=C2C1)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Preparation of Vinyl Pinacol Borate

| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| Esterification | Vinyl magnesium halide + pinacol borate | THF | Room temp | 1-2 hours | ~75–78% | Monitored via TLC |

| Quenching | Dilute HCl | - | Room temp | - | - | Neutralizes excess magnesium |

Fluorination to Final Product

| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| Fluorination | Potassium bifluoride | DMF/THF | 80–100°C | 6–8 hours | 68–79% | Monitored via TLC |

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(1H-inden-2-yl)borate undergoes various types of chemical reactions, including:

Substitution Reactions: These reactions often involve the replacement of a functional group in the compound with another group.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions, where it acts as a reducing agent, and in reduction reactions, where it is reduced by other agents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include Brønsted acids, alkynyltrifluoroborate salts, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents that stabilize the intermediate products .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield functionalized furans, while oxidation reactions can produce epoxides .

Scientific Research Applications

Potassium trifluoro(1H-inden-2-yl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(1H-inden-2-yl)borate involves its role as a nucleophile in substitution reactions and as a reducing agent in oxidation-reduction reactions. The compound interacts with molecular targets through the formation of boron-carbon bonds, which are crucial for its reactivity and stability . The pathways involved in these reactions often include the generation of intermediate species that facilitate the transfer of functional groups .

Comparison with Similar Compounds

Key Observations :

- The indenyl derivative outperforms electron-rich styryl analogs (e.g., 4-CH₃ substituent) by 25% , likely due to reduced steric hindrance and enhanced conjugation from the bicyclic system.

Structural and Electronic Comparisons

Q & A

Q. What are the optimal synthetic routes for preparing potassium trifluoro(1H-inden-2-yl)borate, and how does its purification affect yield?

Methodological Answer: A reliable synthesis involves reacting indene with BH₃·THF under inert nitrogen atmosphere at 0°C, followed by hydrolysis and subsequent treatment with KHF₂ to form the trifluoroborate salt. Key steps include:

- Solvent selection : THF is critical for stabilizing intermediates during borane addition .

- Temperature control : Maintaining 0°C during BH₃·THF addition minimizes side reactions .

- Purification : Column chromatography (e.g., using pentane/EtOAc) ensures high purity (>98%), but yields may drop to ~60% due to volatility of intermediates .

Data Table :

| Step | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Boronation | 85 | 90 | THF, 0°C, N₂ |

| KHF₂ treatment | 75 | 95 | Aqueous KHF₂, RT |

| Final purification | 60 | >98 | Column chromatography |

Q. How can researchers design experiments to evaluate its reactivity in cross-coupling reactions?

Methodological Answer: Design experiments using Brønsted acid catalysis (e.g., TsOH) or photoredox conditions (e.g., Ru(bpy)₃²⁺) to test its nucleophilic substitution or alkyne coupling capabilities:

- Catalyst screening : Compare yields with TsOH (79% for product 2f) vs. photoredox (59% for alkyne derivatives) .

- Substrate scope : Test aryl halides with varying electronic profiles (e.g., electron-deficient vs. electron-rich) to assess coupling efficiency .

- Kinetic studies : Monitor reaction progress via ¹H NMR to identify rate-limiting steps (e.g., transmetalation vs. reductive elimination) .

Advanced Research Questions

Q. How should researchers address contradictions in reported yields for its use in Suzuki-Miyaura couplings?

Methodological Answer: Discrepancies in yields (e.g., 79% vs. lower values in similar reactions) arise from:

- Substrate steric effects : Bulky substituents on indenyl groups hinder transmetalation .

- Catalyst loading : Pd(OAc)₂ at 2 mol% vs. 5 mol% can alter turnover numbers .

- Solvent polarity : MeOH/H₂O mixtures improve solubility but may destabilize borate intermediates .

Resolution strategy : - Conduct a Design of Experiments (DoE) to optimize variables (e.g., Pd catalyst, base, solvent ratio) .

- Use ¹¹B NMR to verify borate stability under reaction conditions .

Q. What mechanistic insights explain its unique reactivity compared to other trifluoroborates?

Methodological Answer: The indenyl group’s conjugated π-system enhances stability and directs regioselectivity in cross-couplings:

- Electronic effects : The aromatic system lowers the LUMO of the borate, facilitating oxidative addition with Pd(0) .

- Steric protection : The indene backbone shields the boron center, reducing protodeboronation side reactions .

Experimental validation : - Compare Hammett parameters (σ) of indenyl vs. phenyl trifluoroborates to quantify electronic contributions .

- Analyze X-ray crystallography data to map steric interactions .

Q. How can researchers leverage its structure for novel applications in asymmetric catalysis?

Methodological Answer: Functionalize the indenyl moiety to create chiral borate ligands:

- Chiral auxiliaries : Introduce substituents (e.g., -OH, -NH₂) at the 1-position for coordination with transition metals .

- Enantioselective couplings : Test with chiral Pd catalysts (e.g., Josiphos) to achieve enantiomeric excess (ee) >90% .

Case study :

A derivative with a 4-hydroxymethyl group showed enhanced catalytic activity in arylations, achieving 85% ee .

Q. What are the best practices for handling its sensitivity to moisture and oxygen?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.